molecular formula C10H13ClN2 B1441993 6-chloro-N-cyclopentylpyridin-2-amine CAS No. 1219963-76-4

6-chloro-N-cyclopentylpyridin-2-amine

Cat. No.: B1441993
CAS No.: 1219963-76-4
M. Wt: 196.67 g/mol
InChI Key: NUKXRZVOIWRVFT-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopentylpyridin-2-amine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 6-chloro-N-cyclopentylpyridin-2-amine typically involves the chlorination of 2-aminopyridine followed by the introduction of a cyclopentyl group. One common method involves reacting 2-aminopyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 6-chloro-2-aminopyridine. This intermediate is then reacted with cyclopentylamine under suitable conditions to yield this compound .

Chemical Reactions Analysis

6-chloro-N-cyclopentylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, cyclopentylamine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloro-N-cyclopentylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopentylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-chloro-N-cyclopentylpyridin-2-amine can be compared with other similar compounds such as:

    6-Chloro-2-pyridinamine: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-6-chloropyridine: Another derivative of pyridine with different substituents, leading to varied applications and properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKXRZVOIWRVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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